molecular formula C13H12ClN3O B13325522 2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

Cat. No.: B13325522
M. Wt: 261.70 g/mol
InChI Key: DLKLKMSVWHTHBH-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₀ClN₃O Monoisotopic Mass: 247.051240 g/mol CAS RN: 724726-05-0 Synonyms: Includes 2-(2-chloro-4-pyridinyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one and related IUPAC names .

This compound belongs to the pyrrolo[3,2-c]pyridin-4-one class, characterized by a fused bicyclic structure with a pyridone core. The 2-chloropyridin-4-yl substituent at position 2 and a methyl group at position 5 differentiate it structurally. It serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibition. Evidence highlights its utility in synthesizing inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and Cdc7 kinase, both implicated in cancer therapeutics .

Properties

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-5-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C13H12ClN3O/c1-17-5-3-10-9(13(17)18)7-11(16-10)8-2-4-15-12(14)6-8/h2,4,6-7,16H,3,5H2,1H3

InChI Key

DLKLKMSVWHTHBH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)C=C(N2)C3=CC(=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one typically involves a multistep process. One common method involves the reaction of 2-chloropyridine with appropriate reagents to introduce the pyrrolo[3,2-c]pyridin-4-one moiety. This process may include steps such as halogenation, cyclization, and functional group modifications under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in various cellular signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolo[3,2-c]pyridin-4-one derivatives, emphasizing substituent effects on biological activity, selectivity, and physicochemical properties.

Structural Analogues with Varied Substituents

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Targets/Applications Key Findings
Target Compound 2-(2-Chloropyridin-4-yl), 5-methyl 247.68 MK-2, Cdc7 kinase inhibitors Demonstrated antitumor potential via kinase inhibition .
FP1-24-2 () 2-(Difluorophenoxy/methoxy-pyridinyl) ~450 (estimated) CK1 gamma family studies Synthesized via nucleophilic substitution; used in protein proximity assays.
Scaffold B () 2-(2-Amino-pyrimidin-4-yl) ~280 (estimated) PLK-1 inhibitors High selectivity for PLK-1; amino group enhances H-bonding .
Compound 7a () 2-(Trifluoromethoxy-phenylamino) ~480 (estimated) PLK-1 inhibitors 4x higher PLK-1 activity vs. Scaffold B; improved cytotoxicity .
(7S)-2-(2-Aminopyrimidin-4-yl)-7-(2-fluoroethyl)-... () 2-Aminopyrimidin-4-yl, 7-(2-fluoroethyl) 307.31 Kinase studies (unspecified) Fluorine improves metabolic stability; stereochemistry influences binding .
1-[(3,4-Dichlorophenyl)methyl]-... () 1-(3,4-Dichlorophenyl)methyl 293.15 Undisclosed Dichlorophenyl group increases hydrophobicity; potential CNS applications.

Key Structural and Functional Insights

  • Chloropyridinyl vs. Aminopyrimidinyl Groups: The 2-chloropyridinyl group in the target compound contributes to hydrophobic interactions and moderate electron-withdrawing effects, favoring kinase active-site binding . In contrast, 2-aminopyrimidinyl substituents (e.g., Scaffold B) enable hydrogen bonding with kinase ATP-binding pockets, enhancing selectivity for PLK-1 .
  • Methyl vs. Fluoroethyl Substituents: The 5-methyl group in the target compound improves metabolic stability without steric hindrance.
  • Complex Aromatic Substituents: FP1-24-2’s difluorophenoxy/methoxy-pyridinyl group increases molecular weight and complexity, possibly reducing synthesis scalability but improving target affinity .

Biological Activity

The compound 2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one is a pyrrolopyridine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H9ClN2O\text{C}_{12}\text{H}_{9}\text{Cl}\text{N}_{2}\text{O}

This compound features a chlorinated pyridine moiety and a pyrrole structure that may contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, in a study assessing antiviral activity against the Zika virus, related compounds demonstrated EC50 values ranging from 4.3 µM to 5.2 µM with corresponding CC50 values indicating moderate cytotoxicity. The structure–activity relationship (SAR) analysis suggested that modifications in the substituents could enhance antiviral efficacy while reducing toxicity .

CompoundEC50 (µM)CC50 (µM)Activity
Compound A5.220Moderate
Compound B4.358High

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity. Studies involving similar pyrrolopyridine derivatives have shown significant potency against parasites like Leishmania species. For example, a related compound exhibited an EC50 value of 0.038 µM against Leishmania infantum, highlighting the importance of structural optimization in enhancing biological activity .

The proposed mechanism of action for compounds in this class involves inhibition of specific enzymatic pathways crucial for pathogen survival. For instance, the interaction with key enzymes involved in nucleotide synthesis has been suggested as a primary target for antiparasitic activity. The presence of halogen atoms in the structure may enhance binding affinity due to increased lipophilicity and potential interactions with enzyme active sites.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a series of pyrrolopyridine derivatives were tested for their ability to inhibit viral replication. The results indicated that compounds with similar structural motifs to this compound showed promising antiviral effects with reduced cytotoxicity compared to existing antiviral agents.

Case Study 2: Antiparasitic Trials

A clinical trial involving a derivative of the compound was conducted to evaluate its efficacy against Leishmania infections. The trial reported significant reductions in parasite load among treated subjects compared to controls, suggesting that further development of this class of compounds could lead to effective treatments for parasitic diseases.

Q & A

Q. What are the recommended synthetic pathways for 2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-step synthesis : Begin with a pyrrolopyridine core functionalization. For example, coupling 2-chloro-4-pyridinylboronic acid with a pre-synthesized 5-methylpyrrolo[3,2-c]pyridin-4-one intermediate under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
  • Optimization : Monitor regioselectivity using TLC and HPLC. Adjust catalyst loading (0.5–2 mol% Pd) and reaction time (12–24 hours) to minimize byproducts. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic techniques : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at position 5, chloropyridinyl at position 2). Compare chemical shifts with analogous pyrrolopyridine derivatives .
  • X-ray crystallography : For absolute configuration, grow single crystals via slow evaporation (solvent: DCM/MeOH). Resolve disorder in the pyrrolo ring using SHELX software .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer:

  • In vitro screening : Test against kinase targets (e.g., JAK2, EGFR) using fluorescence polarization assays. IC₅₀ values should be compared to reference inhibitors (e.g., staurosporine).
  • Cellular assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the protein structure (e.g., PDB: 1XKK) by removing water molecules and adding polar hydrogens. Validate docking poses with MD simulations (NAMD, 100 ns) to assess stability .
  • QSAR modeling : Derive descriptors (e.g., logP, polar surface area) from ChemAxon or MOE. Train models using Random Forest or SVM algorithms on datasets of kinase inhibitors .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrrolopyridine derivatives?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with controlled modifications (e.g., replacing 2-chloropyridinyl with methoxyphenyl) and compare activity profiles. Use ANOVA to identify statistically significant trends .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL for similar scaffolds. Apply cheminformatics tools (e.g., KNIME) to cluster compounds by activity and physicochemical properties .

Q. How to design experiments assessing environmental fate and degradation pathways?

Methodological Answer:

  • Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS and identify products (e.g., dechlorinated derivatives) .
  • Photolysis : Use a solar simulator (λ > 290 nm) to study light-induced breakdown. Quantify half-lives and propose mechanisms using DFT calculations (Gaussian 09) .

Q. What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • UPLC-MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities at ppm levels using ESI+ mode. Calibrate with certified reference standards .
  • NMR impurity profiling : Use ¹H-¹³C HSQC to resolve overlapping signals. Assign impurities by spiking with suspected byproducts (e.g., des-methyl analogs) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in literature?

Methodological Answer:

  • Standardized protocols : Measure solubility in PBS, DMSO, and ethanol using shake-flask method (24 h equilibration). Validate with nephelometry for turbidity.
  • Temperature control : Report data at 25°C ± 0.5°C to minimize variability. Cross-reference with Hansen solubility parameters .

Q. Why do biological assays show divergent IC₅₀ values across laboratories?

Methodological Answer:

  • Assay standardization : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times. Share positive controls between labs.
  • Data normalization : Express IC₅₀ relative to internal controls (e.g., % inhibition of a housekeeping enzyme) .

Experimental Design Considerations

Q. What statistical models are optimal for dose-response studies?

Methodological Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes.
  • Bootstrap resampling : Estimate confidence intervals (95%) for EC₅₀ values to address variability in biological replicates .

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